Hydroxyurea-15N

Descripción general

Descripción

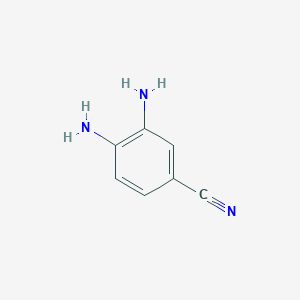

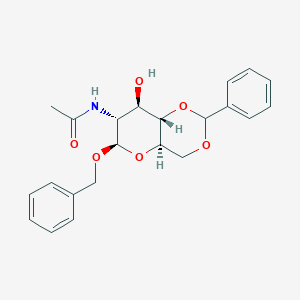

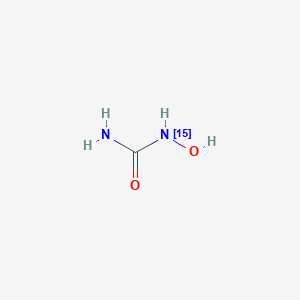

Hydroxyurea-15N is a labeled analogue of Hydroxyurea . It is an anti-tumor drug that can inhibit ribonucleoside reductase and DNA replication . The molecular formula of Hydroxyurea-15N is CH4N2O2 .

Synthesis Analysis

The synthesis of 15N-Hydroxyurea involves the treatment of trimethylsilyl isocyanate with 15N-hydroxylamine hydrochloride. This process produces 15N-hydroxyurea in an efficient, one-pot procedure with a yield of 74%. The crude product can be recrystallized to yield analytically pure material in an overall yield of 47% .Molecular Structure Analysis

The molecular structure of Hydroxyurea-15N is represented by the formula CH4N2O2 .Chemical Reactions Analysis

The treatment of trimethylsilyl isocyanate with 15N-hydroxylamine hydrochloride produces 15N-hydroxyurea . This reaction is an efficient, one-pot procedure .Physical And Chemical Properties Analysis

Hydroxyurea-15N has physical and chemical properties similar to its unlabeled counterpart, Hydroxyurea. It is a white to off-white solid . The molecular weight of Hydroxyurea-15N is 77.05 .Aplicaciones Científicas De Investigación

Electrochemical Determination in Biological Matrix

Hydroxyurea-15N can be accurately determined in plasma with a transition metal dichalcogenide-based electrochemical sensor . This application is particularly important in the treatment of sickle cell anemia .

Inhibitor of Ribonucleotide Reductase (RNR)

Hydroxyurea-15N is referred to as an inhibitor of ribonucleotide reductase (RNR) . It is commonly used to arrest cells in the S-phase of the cycle by inducing replication stress .

Treatment of Chronic Myeloproliferative Disorders

Hydroxyurea-15N has proved to be effective in treating chronic myeloproliferative disorders . This application is significant in the field of hematology.

Sickle Cell Anemia Therapy

Hydroxyurea-15N is considered a staple agent in sickle cell anemia therapy . It has shown significant clinical benefits in the treatment of this disease .

Preventing Cognitive Decline in Alzheimer’s Disease

Recent research has shown that Hydroxyurea-15N is a promising factor in preventing cognitive decline in Alzheimer’s disease . This application could potentially revolutionize the treatment of neurodegenerative disorders.

Cell Cycle Synchronization

The reversibility of Hydroxyurea-15N-induced replication inhibition makes it a common laboratory ingredient used to synchronize cell cycles .

Inducing DNA Damage and Oxidative Stress

Prolonged treatment or higher dosage of Hydroxyurea-15N causes cell death due to accumulation of DNA damage and oxidative stress . This property is often utilized in cancer research.

Natural Occurrence in Animals

Hydroxyurea-15N occurs naturally in many organisms, including invertebrates, fishes, amphibians, and mammals . This widespread occurrence suggests potential ecological and evolutionary implications.

Mecanismo De Acción

Target of Action

Hydroxyurea-15N, also known as Hydroxy Urea-15N, primarily targets the enzyme ribonucleoside diphosphate reductase . This enzyme plays a crucial role in the synthesis of deoxyribonucleotides, which are the building blocks of DNA . By inhibiting this enzyme, Hydroxyurea-15N interferes with DNA synthesis and halts the cell cycle .

Mode of Action

Hydroxyurea-15N acts as an antimetabolite . It selectively inhibits ribonucleoside diphosphate reductase, preventing the conversion of ribonucleotides to deoxyribonucleotides . This action halts the cell cycle at the G1/S phase . In sickle cell anemia, Hydroxyurea-15N increases red blood cell hemoglobin F levels, red blood cell water content, and alters the adhesion of red blood cells to the endothelium .

Biochemical Pathways

Hydroxyurea-15N affects several biochemical pathways. It induces the expression of γ-globin, a fetal globin gene that is suppressed after birth . Through several molecular pathways, Hydroxyurea-15N exerts many favorable effects on the hemoglobin content, red blood cell indices, ineffective erythropoiesis, and blood rheology in patients with β-hemoglobinopathies .

Pharmacokinetics

Hydroxyurea-15N is readily absorbed, with an oral bioavailability of approximately 80% . It distributes widely into tissues, including the brain, and concentrates in leukocytes and erythrocytes . Up to 60% of Hydroxyurea-15N is metabolized via hepatic metabolism and urease found in intestinal bacteria . It is excreted in urine, with about 40% of the administered dose excreted in pediatric patients with sickle cell anemia .

Result of Action

The primary result of Hydroxyurea-15N’s action is the reduction of painful crises and the need for blood transfusions in adult and pediatric patients with sickle cell anemia . It is also used to treat resistant chronic myeloid leukemia and locally advanced squamous cell carcinomas of the head and neck . Hydroxyurea-15n may cause severe myelosuppression and is considered carcinogenic .

Action Environment

The action of Hydroxyurea-15N can be influenced by environmental factors. For instance, it has been shown that Hydroxyurea-15N oxidizes oxy- and deoxy-hemoglobin to methemoglobin, which may react directly with other molecules of Hydroxyurea-15N to form nitrosylhemoglobin . This process can slowly release nitric oxide . Furthermore, Hydroxyurea-15N’s effectiveness can be influenced by the presence of other drugs, the patient’s overall health status, and genetic factors .

Direcciones Futuras

Future research directions to optimize Hydroxyurea therapy include personalized dosing based on pharmacokinetic modeling, prediction of fetal hemoglobin responses based on pharmacogenomics, and the risks and benefits of Hydroxyurea for non-SCA genotypes and during pregnancy/lactation . Another critical initiative is the introduction of Hydroxyurea safely and effectively into global regions that have a high disease burden of SCA but limited resources, such as sub-Saharan Africa, the Caribbean, and India .

Propiedades

IUPAC Name |

hydroxyurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O2/c2-1(4)3-5/h5H,(H3,2,3,4)/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNHCAURESNICA-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)(N)[15NH]O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466772 | |

| Record name | Hydroxyurea-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.048 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxyurea-15N | |

CAS RN |

214331-53-0 | |

| Record name | Hydroxyurea-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B14191.png)

![5-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14197.png)

![6-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14198.png)